molecular formula C19H18ClN3 B5574619 6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline

6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline

Cat. No.: B5574619
M. Wt: 323.8 g/mol
InChI Key: RACDUDJYCUWVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline is a useful research compound. Its molecular formula is C19H18ClN3 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.1189253 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antihypertensive Agents

6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline and its derivatives have been explored for their potential antihypertensive properties. A study focused on synthesizing piperidine derivatives with a quinazoline ring system, identifying compounds that produced significant hypotension in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).

Antifungal Properties Against Phytopathogenic Fungi

Research on quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker has shown promising antifungal properties against phytopathogenic fungi, particularly Rhizoctonia solani. Some compounds exhibited excellent inhibitory effects, outperforming commercial fungicides, indicating their potential as efficient fungicides (Ding et al., 2022).

DNA Detection Probes

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, have been developed for DNA detection. These compounds, characterized by their planar molecular structures and potential as DNA-specific fluorescent probes, highlight the versatile applications of quinazoline derivatives in biochemical research (Perin et al., 2011).

Stability Under Stressful Conditions

A study on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions showed stability to UV radiation, elevated temperatures, and oxidants, but sensitivity to hydrolysis in alkaline environments. This research provides insights into the chemical stability of quinazoline derivatives, relevant for pharmaceutical development (Gendugov et al., 2021).

Optoelectronic Materials

Quinazolines have been recognized for their broad spectrum of biological activities and applications in optoelectronic materials. Research highlights their use in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the adaptability of quinazoline derivatives beyond medicinal chemistry (Lipunova et al., 2018).

Future Directions

Quinazoline derivatives, including 6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline, have potential therapeutic applications in various areas such as cancer treatment . Future research could focus on exploring these therapeutic applications, understanding the mechanism of action, and developing efficient synthesis methods.

Properties

IUPAC Name

6-chloro-2-phenyl-4-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)19(23-11-5-2-6-12-23)22-18(21-17)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACDUDJYCUWVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.